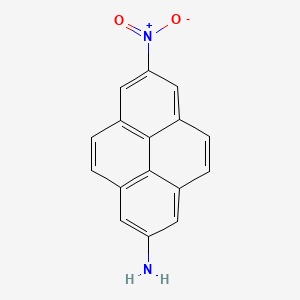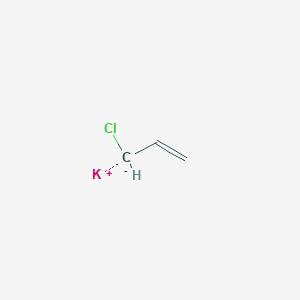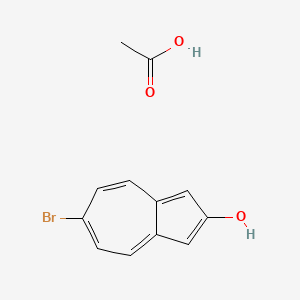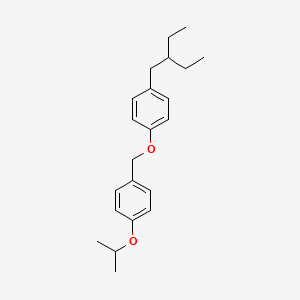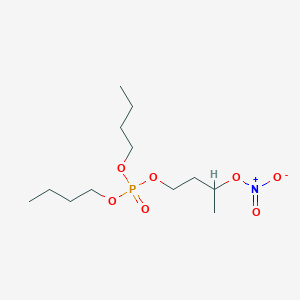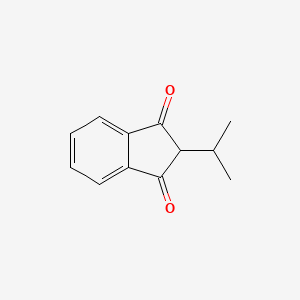
1H-Indene-1,3(2H)-dione, 2-(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indene-1,3(2H)-dione, 2-(1-methylethyl)- is an organic compound with a unique structure that includes an indene backbone substituted with a 2-(1-methylethyl) group
Preparation Methods
The synthesis of 1H-Indene-1,3(2H)-dione, 2-(1-methylethyl)- typically involves several steps:
Synthetic Routes: The compound can be synthesized through a series of organic reactions starting from indene derivatives. Common methods include Friedel-Crafts acylation followed by cyclization and oxidation steps.
Reaction Conditions: These reactions often require specific catalysts, such as Lewis acids, and controlled temperatures to ensure the desired product is obtained.
Industrial Production: On an industrial scale, the production methods are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1H-Indene-1,3(2H)-dione, 2-(1-methylethyl)- undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form more complex structures, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the dione to diols or other reduced forms, typically using hydrogenation catalysts.
Common Reagents and Conditions: These reactions often require specific reagents such as halogens, acids, or bases, and conditions like reflux or inert atmospheres.
Major Products: The products of these reactions vary widely, from simple substituted indenes to complex polycyclic structures.
Scientific Research Applications
1H-Indene-1,3(2H)-dione, 2-(1-methylethyl)- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1H-Indene-1,3(2H)-dione, 2-(1-methylethyl)- exerts its effects involves several molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, altering their activity and leading to various biological effects.
Pathways Involved: It may influence pathways related to cell signaling, metabolism, and gene expression, depending on its specific structure and functional groups.
Comparison with Similar Compounds
1H-Indene-1,3(2H)-dione, 2-(1-methylethyl)- can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other indene derivatives, such as 1H-Indene-1,3(2H)-dione and 2-methyl-1H-indene, share structural similarities but differ in their substituents and reactivity.
Uniqueness: The presence of the 2-(1-methylethyl) group in 1H-Indene-1,3(2H)-dione, 2-(1-methylethyl)- imparts unique chemical properties, such as increased steric hindrance and altered electronic effects, which can influence its reactivity and applications.
This comprehensive overview provides a detailed understanding of 1H-Indene-1,3(2H)-dione, 2-(1-methylethyl)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
134361-57-2 |
|---|---|
Molecular Formula |
C12H12O2 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
2-propan-2-ylindene-1,3-dione |
InChI |
InChI=1S/C12H12O2/c1-7(2)10-11(13)8-5-3-4-6-9(8)12(10)14/h3-7,10H,1-2H3 |
InChI Key |
HHKUMLHELDDMIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


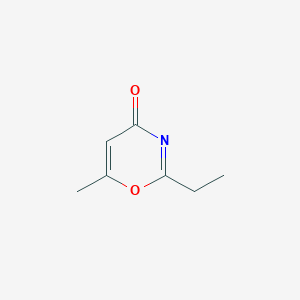
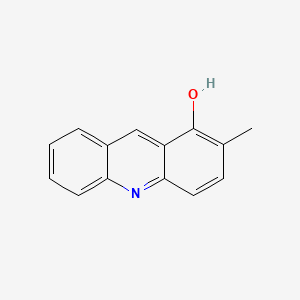
![Thieno[3,2-g]quinoline-4,9-dione](/img/structure/B14284361.png)
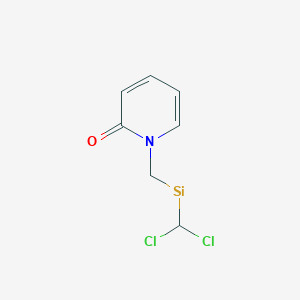
![Ethyl 2-[(3-phenylmethoxyphenyl)methoxy]acetate](/img/structure/B14284381.png)
![1,3-Bis[bis(4-methoxyphenyl)(phenyl)methoxy]propan-2-ol](/img/structure/B14284388.png)
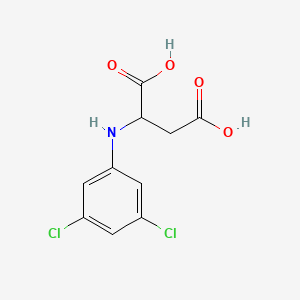
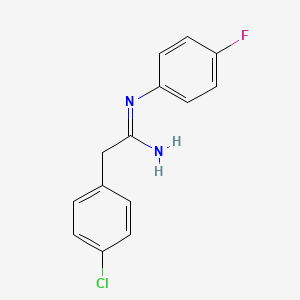
![Oxazole, 4,5-dihydro-4,4-dimethyl-2-(2'-methyl[1,1'-biphenyl]-2-yl)-](/img/structure/B14284406.png)
